2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2,5-dioxabicyclo[221]heptane-1-carboxylic acid is a bicyclic organic compound with the molecular formula C6H8O4 It is characterized by a unique structure that includes a bicyclic ring system with two oxygen atoms and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,5-diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains nitrogen atoms instead of oxygen.
2,7-diazabicyclo[2.2.1]heptane: Another related compound with nitrogen atoms in the bicyclic ring system.
Uniqueness
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications where oxygen functionality is desired.
Properties
CAS No. |
2703774-94-9 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-5(8)6-1-4(2-10-6)9-3-6/h4H,1-3H2,(H,7,8) |
InChI Key |
OKMXSEGOUBMFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1(CO2)C(=O)O |
Purity |
93 |
Origin of Product |
United States |
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